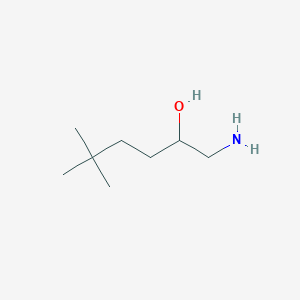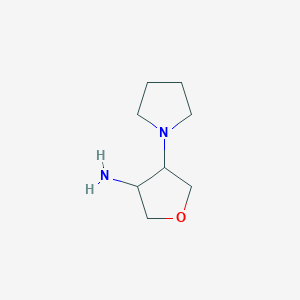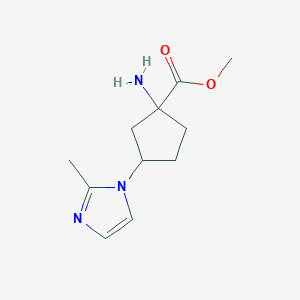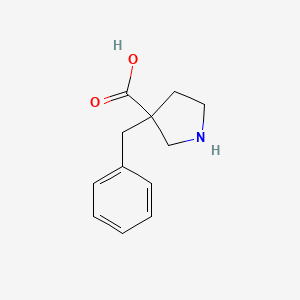
3-Benzylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylpyrrolidine-3-carboxylic acid: is an organic compound that belongs to the class of pyrrolidine carboxylic acids It features a pyrrolidine ring substituted with a benzyl group at the third position and a carboxylic acid group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization steps . This method allows for the enantioselective synthesis of the compound with high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with appropriate ligands under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols or other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Benzylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The benzyl group may enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring but different substituents.
Pyrrolidine-2,5-dione: Contains a similar ring structure but with different functional groups.
Uniqueness: 3-Benzylpyrrolidine-3-carboxylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-benzylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-7-13-9-12)8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
InChI Key |
FMKXTSWVXJUTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


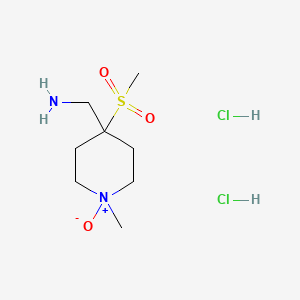

![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
